3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480497
InChI: InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19)
SMILES:
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC16480497

Molecular Formula: C12H8F3NO4

Molecular Weight: 287.19 g/mol

* For research use only. Not for human or veterinary use.

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid -

Specification

Molecular Formula C12H8F3NO4
Molecular Weight 287.19 g/mol
IUPAC Name 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19)
Standard InChI Key JKBQXGJBPJMFBC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₂H₈F₃NO₄, with a molecular weight of 287.191 g/mol . Its structure combines an isoxazole ring substituted at position 4 with a carboxylic acid group and at position 3 with a hydroxyphenyltrifluoromethyl group (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₄
Molecular Weight287.191 g/mol
CAS Number2006277-73-0
Storage ConditionsRoom temperature
Purity (HPLC)≥99% (vendor specifications)

The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables salt formation or further derivatization .

Synthetic Pathways and Optimization

General Synthesis of Isoxazole Carboxylic Acids

Isoxazole derivatives are typically synthesized via cyclocondensation reactions. For example, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethoxymethylene intermediates, which undergo hydroxylamine-mediated cyclization . In the case of 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, the trifluoromethylphenyl group is introduced via a Friedel-Crafts alkylation or nucleophilic substitution step.

Key Challenges and Solutions

The synthesis of such compounds faces challenges like regioselectivity and by-product formation. For instance, the patent US20030139606A1 reports that using hydroxylamine sulfate instead of hydroxylamine hydrochloride reduces isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) from 10.4% to 0.1% . Temperature control (-5°C to 0°C) during cyclization further minimizes side reactions .

Table 2: Comparison of Synthesis Conditions

ParameterConventional MethodOptimized Method
Hydroxylamine SourceHydrochlorideSulfate
Isomeric Impurity10.4%0.1%
Reaction Temperature20–25°C-5°C to 0°C
By-Product (CATA)6–8%0.0006%

Applications in Pharmaceutical Chemistry

Biophysical Properties

The trifluoromethyl group improves blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS)-targeted therapies. Computational studies predict a logP value of 2.1–2.5, balancing hydrophobicity and solubility .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 5.42 (s, 1H, -CH(OH)-), 13.1 (br s, 1H, -COOH) .

  • ¹³C NMR: 174.4 ppm (C=O), 147.7 ppm (isoxazole-C3), 136.1 ppm (isoxazole-C5), 116.2 ppm (CF₃) .

Challenges and Future Directions

Scalability Issues

Gram-scale synthesis remains challenging due to the need for cryogenic conditions (-5°C). Continuous flow reactors could mitigate this by enhancing heat transfer .

Derivative Synthesis

Future work should explore coupling the carboxylic acid with amines or alcohols to generate amides or esters, broadening therapeutic applicability.

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